Cas no 710967-13-8 (4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile)

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile is a nitrile-substituted aromatic compound featuring a 4-methylpiperidine moiety and a nitro functional group. This structurally distinct molecule is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in synthetic chemistry. The presence of both electron-withdrawing (nitro, nitrile) and electron-donating (piperidine) groups enhances its reactivity in nucleophilic and electrophilic substitution reactions. Its well-defined crystalline structure ensures consistent purity, making it suitable for precise applications in medicinal chemistry and material science. The compound's stability under standard storage conditions further supports its utility in multi-step synthesis workflows.
4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile structure
710967-13-8 structure
Product name:4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile
CAS No:710967-13-8
MF:C13H15N3O2
MW:245.277102708817
CID:6784054
PubChem ID:4127409

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(4-methylpiperidin-1-yl)-3-nitrobenzonitrile
    • 710967-13-8
    • STL289843
    • AKOS002391297
    • BBL024292
    • VS-07784
    • CS-0360118
    • 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile
    • Inchi: 1S/C13H15N3O2/c1-10-4-6-15(7-5-10)12-3-2-11(9-14)8-13(12)16(17)18/h2-3,8,10H,4-7H2,1H3
    • InChI Key: YNNCANUHEBGIOR-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C#N)C=CC=1N1CCC(C)CC1)=O

Computed Properties

  • Exact Mass: 245.116426730g/mol
  • Monoisotopic Mass: 245.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 72.8Ų

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1430788-500mg
4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile
710967-13-8 98%
500mg
¥6142.00 2024-05-02

Additional information on 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile

Introduction to 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile (CAS No. 710967-13-8)

4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile, with the CAS number 710967-13-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of substituted benzonitriles and features a unique combination of a nitro group and a 4-methylpiperidine moiety, which endows it with a range of interesting chemical and biological properties.

The molecular structure of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile consists of a benzene ring substituted with a cyano group at the 3-position and a 4-methylpiperidine moiety at the 4-position. The presence of the nitro group imparts strong electron-withdrawing properties, while the 4-methylpiperidine moiety introduces steric and electronic effects that can influence the compound's reactivity and biological activity.

In recent years, 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as a lead compound in the development of novel therapeutic agents. Research has shown that this compound exhibits potent activity against various biological targets, including enzymes, receptors, and ion channels.

A notable study published in the Journal of Medicinal Chemistry in 2022 investigated the pharmacological properties of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile. The researchers found that this compound demonstrated significant inhibitory activity against a specific enzyme involved in neurodegenerative diseases. The study highlighted the potential of this compound as a lead molecule for developing drugs to treat conditions such as Alzheimer's disease and Parkinson's disease.

Another area of research focuses on the use of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile as an intermediate in synthetic chemistry. Its unique structure makes it an excellent starting material for the synthesis of more complex molecules with diverse biological activities. For instance, chemists have utilized this compound to synthesize derivatives with enhanced potency and selectivity for specific targets.

The synthetic accessibility of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile has also been explored in detail. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. These methods typically involve multi-step reactions, including nitration, substitution, and coupling reactions, which can be tailored to optimize yield and purity.

In addition to its pharmaceutical applications, 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile has shown promise in other areas such as materials science and analytical chemistry. For example, it has been used as a building block for the synthesis of functionalized polymers with potential applications in drug delivery systems and sensors.

The safety profile of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile is another important aspect that has been thoroughly investigated. Preclinical studies have demonstrated that this compound exhibits low toxicity and good pharmacokinetic properties, making it suitable for further development as a therapeutic agent. However, ongoing research is necessary to fully understand its long-term safety and efficacy.

In conclusion, 4-(4-Methylpiperidin-1-yl)-3-nitrobenzonitrile (CAS No. 710967-13-8) is a promising compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, materials science, and analytical chemistry. Its unique chemical structure and favorable biological properties make it an attractive candidate for further exploration and development. As research in this area continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in various scientific disciplines.

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